3-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline is a compound that belongs to the class of 1,2,4-triazole derivatives. This class of compounds has garnered significant interest due to their diverse biological activities, including anticancer and antimicrobial properties. The specific structural features of this compound, particularly the incorporation of a trimethoxyphenyl group, suggest potential applications in medicinal chemistry.
3-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline can be classified as:
The synthesis of 3-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline typically involves several key steps:
The molecular structure of 3-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline consists of a triazole ring connected to an aniline moiety via a nitrogen atom.
The compound can undergo various chemical reactions typical for triazoles and anilines:
The reactivity of this compound may be influenced by the electron-donating properties of the methoxy groups which enhance nucleophilicity at the aniline nitrogen.
The mechanism of action for 3-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline primarily involves its interaction with tubulin.
Analytical techniques such as NMR and mass spectrometry are commonly employed to characterize the purity and identity of this compound.
3-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline has several potential scientific applications:
The trimethoxyphenyl (TMP) moiety is a hallmark structural feature of potent colchicine-binding site inhibitors (CBSIs), serving as a critical pharmacophore for tubulin polymerization inhibition. This motif mimics the A-ring of colchicine and combretastatin A-4 (CA-4), enabling deep insertion into the β-tubulin hydrophobic pocket via van der Waals contacts with residues Ala248, Leu255, and Ala354 [1] [3]. The meta- and para-methoxy groups specifically engage in hydrogen bonding with Cys241 and Asn349, while ortho-methoxy groups contribute to optimal spatial orientation and dipole alignment with the binding pocket [3].
Concurrently, the 1,2,4-triazole ring functions as a privileged heterocyclic scaffold in CBSI design. Its high dipole moment (4.8 D) facilitates strong electrostatic interactions with tubulin’s polar residues, while the triazole-nitrogen atoms act as hydrogen bond acceptors for Lys352 and Thr353 [4]. This dual pharmacophore architecture—TMP for hydrophobic anchoring and triazole for polar interactions—creates a synergistic binding profile. Molecular dynamics simulations confirm that 3-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline maintains the cis-conformation essential for tubulin binding, with the triazole acting as a conformational lock [1] [3].
Table 1: Key Pharmacophores in Tubulin-Targeting Agents
Pharmacophore | Role in Tubulin Binding | Target Tubulin Residues | Electronic Contributions |
---|---|---|---|
3,4,5-Trimethoxyphenyl | Hydrophobic anchoring | Ala248, Leu255, Ala354 | Methoxy dipole alignment with binding pocket |
1,2,4-Triazole | Hydrogen bond acceptance & dipole interactions | Lys352, Thr353 | High dipole moment (4.8 D) and H-bond acceptor capacity |
Aniline ring | Variable binding modulation | Adjacent hydrophobic subpocket | Electron-donating groups enhance binding affinity |
The 1,2,4-triazole ring in this scaffold serves as a strategic bioisostere for conventional CBSI linkers like the cis-olefin of CA-4 or amide bonds of tertiary anilides. This replacement overcomes the metabolic instability and geometric constraints of olefinic bonds while introducing favorable physicochemical properties:
Crucially, antiproliferative activity data reveals that triazole-containing derivatives exhibit IC50 values in the nanomolar range (0.21–6.0 nM) against seven cancer cell lines, surpassing CA-4 (4–3,100 nM) and outperforming thiazole-based predecessors [1]. Molecular modeling attributes this enhancement to the triazole’s ability to form a hydrogen bond network with β-tubulin’s B7-B8 loop while reducing steric clashes in the colchicine binding pocket [3] [4].
Table 2: Antiproliferative Activity Comparison of Bioisosteric Linkers
Compound Class | Linker Type | Avg IC50 (nM) | Key Cell Lines | Tubulin Inhibition IC50 (μM) |
---|---|---|---|---|
CA-4 | cis-Olefin | 525 | Jurkat, HeLa | 1.2 |
2-Arylamino-4-amino-5-(TMP)thiazoles | Thiazole | 6–86 | HeLa, MCF-7 | 0.8 |
1-(TMP)-3-arylamino-5-amino-1,2,4-triazoles | 1,2,4-Triazole | 0.21–6.0 | Jurkat, SEM, A549 | 0.9–1.5 |
The aniline moiety at the triazole’s C-3 position serves as a tunable domain for optimizing binding affinity and selectivity. Structure-activity relationship (SAR) studies demonstrate that electronic and steric properties of aniline substituents directly influence antiproliferative potency:
Crystallographic analysis of analogue 3c confirms the aniline ring occupies a shallow subpocket adjacent to Tys106 and Thr179, with para-methyl groups inducing a 15° tilt angle that optimizes van der Waals contacts. This SAR flexibility enables precise tuning of tubulin affinity without modifying the core pharmacophores [1] [5] [7].
Table 3: Impact of Aniline Substituents on Antiproliferative Activity
Substituent (Compound) | Jurkat IC50 (nM) | HeLa IC50 (nM) | A549 IC50 (nM) | Relative Potency vs. Unsubstituted |
---|---|---|---|---|
None (3a) | 1,200 | >10,000 | >10,000 | 1x |
p-Me (3c) | 0.81 | 3.2 | 0.51 | >1,000x |
m,p-diMe (3e) | 2.0 | 2.0 | 1.0 | 500x |
p-Et (3f) | 1.0 | 6.0 | 0.92 | 800x |
p-F (3b) | 1,900 | 410 | 3,800 | 2–5x |
m-OMe (3j) | 42 | 440 | 870 | 10–20x |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1